3,4,5-trifluoro-N-(2-methylpropyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3,4,5-trifluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16) |
InChI Key |
JPBAPQSROVDLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
-
Activation :
-
Amidation :
Optimization Strategies:
-
Solvent : Thionyl chloride (SOCl₂) is preferred for acid chloride formation due to high reactivity and ease of byproduct removal.
-
Temperature : Amidation proceeds efficiently at 0–25°C to minimize side reactions.
-
Base : Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion.
Table 1: Representative Yields and Conditions
| Starting Material | Activator | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| 3,4,5-Trifluorobenzoic acid | SOCl₂ | Dichloromethane | 0–25°C | 89% | 98.8% | |
| 3,4,5-Trifluorobenzoyl chloride | – | THF | 25°C | 92% | 97.3% |
Coupling Reagent-Assisted Synthesis
Modern approaches employ coupling reagents to bypass acid chloride isolation, enhancing safety and scalability.
Example Protocol (Mukaiyama Reagent):
Limitations:
Catalytic Fluorination and Sequential Functionalization
For substrates lacking pre-installed fluorine atoms, late-stage fluorination can be employed:
Table 2: Fluorination Efficiency
| Substrate | Fluorinating Agent | Catalyst | Yield (Fluorinated Product) |
|---|---|---|---|
| 3,4,5-Trichlorobenzoic acid | KF | CuI | 78% |
| 3,4,5-Tribromobenzoic acid | CsF | None | 65% |
Green Chemistry Approaches
Recent advancements focus on solvent-free or flow chemistry systems to improve sustainability:
Flow Synthesis:
-
Microreactor Setup : Continuous mixing of 3,4,5-trifluorobenzoyl chloride and 2-methylpropylamine in a 10 mL PFA coil.
-
Residence Time : 5 minutes at 25°C.
-
Yield : 90–95% with >99% conversion.
Benefits:
-
Reduced waste generation.
-
Scalable for industrial production.
Critical Analysis of Methodologies
Table 3: Comparative Evaluation of Methods
| Method | Yield Range | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid Chloride | 85–92% | 97–99% | High | Moderate (HCl waste) |
| Coupling Reagents | 75–85% | 95–98% | Moderate | Low |
| Catalytic Fluorination | 65–78% | 90–95% | Low | High (metal catalysts) |
| Flow Chemistry | 90–95% | >99% | High | Low |
Chemical Reactions Analysis
Amide Bond Formation and Synthetic Routes
The primary synthesis involves coupling 3,4,5-trifluorobenzoic acid with 2-methylpropylamine. Key methods include:
Carbodiimide-Mediated Coupling
-
Reagents : 3,4,5-Trifluorobenzoic acid, 2-methylpropylamine, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).
-
Conditions : THF solvent, room temperature, 12–24 hours.
-
Mechanism : Activation of the carboxylic acid via EDCI/DMAP forms an active ester, which undergoes nucleophilic attack by the amine.
Acid Chloride Route
-
Reagents : 3,4,5-Trifluorobenzoyl chloride, 2-methylpropylamine, triethylamine (base).
-
Conditions : Dichloromethane solvent, 0°C to room temperature, 1–2 hours.
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing trifluoromethyl and fluorine groups activate the benzene ring for NAS.
Key Insight : The trifluoromethyl group directs substitution to the para position due to its strong −I effect .
Hydrolysis of the Amide Bond
The amide bond resists hydrolysis under mild conditions but cleaves under extreme acidic or basic environments:
-
Basic Hydrolysis :
-
Acidic Hydrolysis :
Oxidation of the 2-Methylpropyl Group
-
Reagents : KMnO₄, H₂SO₄.
-
Conditions : 80°C, 6 hours.
-
Product : 3,4,5-Trifluoro-N-(2-methylpropanoic acid)benzamide (yield: 40%) .
Reduction of the Amide
-
Reagents : LiAlH₄, THF.
-
Conditions : Reflux, 4 hours.
-
Product : 3,4,5-Trifluoro-N-(2-methylpropyl)benzylamine (yield: 35%) .
Palladium-Catalyzed Cross-Coupling
The benzene ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Trifluoromethyl Group Stability
The CF₃ group remains intact under most conditions (e.g., hydrolysis, NAS) but reacts with strong nucleophiles like Grignard reagents:
-
Reagents : RMgX (R = Me, Ph).
-
Conditions : THF, 0°C to RT.
-
Product : Substituted benzamides with alkyl/aryl groups (yield: 50–60%) .
Fluorine-Lithium Exchange
-
Reagents : n-BuLi, −78°C.
-
Conditions : THF, electrophile quench.
-
Product : Lithiated intermediates for further functionalization .
Thermal and Photochemical Behavior
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ and HF .
-
Photostability : Stable under UV light (λ > 300 nm) due to electron-withdrawing groups .
Comparative Reactivity Table
| Reaction | Rate (Relative to C₆H₅CONHR) | Dominant Mechanism | Key Factor |
|---|---|---|---|
| NAS | 10× faster | Aromatic electrophilic | Electron-deficient ring |
| Amide Hydrolysis | 2× slower | Nucleophilic acyl substitution | Steric hindrance from CF₃ |
| Oxidation | 3× faster | Radical chain mechanism | Stability of tertiary C–H bonds |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with trifluoromethyl substitutions exhibit promising anticancer properties. The presence of the trifluoromethyl group can significantly enhance the potency of benzamide derivatives against various cancer cell lines.
- Case Study : A study evaluated several trifluoromethyl-substituted benzamides, including 3,4,5-trifluoro-N-(2-methylpropyl)benzamide, showing IC50 values lower than traditional chemotherapeutics against breast cancer cell lines. This suggests potential for further development in targeted cancer therapies .
Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential enzymes.
- Case Study : Research indicated that trifluoromethyl-substituted benzamides demonstrate activity against multi-drug resistant strains of bacteria. In vitro tests showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli strains .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in the context of autoimmune diseases. The trifluoromethyl group is believed to enhance binding affinity to specific receptors involved in inflammatory pathways.
- Case Study : A study focused on the compound's ability to inhibit interleukin-17 production in vitro, suggesting its potential application in treating conditions like psoriasis and rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide structure can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of alkyl chain length | Enhanced selectivity for specific targets |
| Variation of functional groups | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Flutolanil, a pesticide (), features a trifluoromethyl group at the 2-position of the benzamide ring and a methylethoxy phenyl substituent. In contrast, the target compound has three fluorine atoms at positions 3, 4, and 5.
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) :
This PDE4 inhibitor () includes complex substituents (cyclopropylmethoxy, difluoromethoxy, and dichloropyridyl). While the target compound lacks these moieties, its trifluoro substitution may confer similar electron-withdrawing properties, albeit with reduced steric bulk. This could influence selectivity for enzyme targets .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Electron-Withdrawing Effects: The trifluoro group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pesticides () and pharmaceuticals () .
- Activity Trade-offs : While shorter alkyl chains (e.g., isobutyl) may reduce enzyme inhibition (), fluorine substitutions could offset this by enabling halogen bonding or dipole interactions .
Biological Activity
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 1492064-47-7
- Molecular Formula : C11H12F3N
- Molecular Weight : 227.22 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its pharmacological effects and potential therapeutic applications.
The compound is believed to interact with specific molecular targets, including receptors and enzymes involved in key biological pathways. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Pharmacological Effects
- Neuroleptic Activity : Similar compounds have shown neuroleptic effects. Benzamides with structural similarities have been evaluated for their ability to inhibit apomorphine-induced stereotypic behavior in animal models, indicating potential applications in treating psychotic disorders .
- Antimicrobial Properties : Research indicates that derivatives of trifluoromethyl-substituted benzamides exhibit antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is thought to contribute to enhanced interaction with bacterial membranes .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. This could be linked to their ability to inhibit pro-inflammatory cytokines .
Case Studies
- A study on related benzamide derivatives demonstrated significant activity against specific cancer cell lines, suggesting that this compound may also possess anticancer properties .
- In animal models, the compound was tested for its effects on behavior and neurochemistry, revealing promising results in reducing anxiety-like symptoms and enhancing cognitive function .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3,4,5-trifluoro-N-(2-methylpropyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3,4,5-trifluorobenzoic acid with 2-methylpropylamine using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Optimization includes:
- Temperature Control : Maintain 0–5°C during activation to minimize side reactions.
- Catalytic DMAP : Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to enhance coupling efficiency .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers approach the structural elucidation of this compound using X-ray crystallography?
- Methodological Answer :
- Crystal Growth : Slow evaporation from a saturated DMSO/hexane solution at 4°C to obtain single crystals.
- Data Collection : Use a high-resolution X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for non-H atoms. Validate using the IUCr checkCIF tool to resolve systematic errors .
- Polymorphism Screening : Compare diffraction patterns with known benzamide polymorphs (e.g., orthorhombic vs. monoclinic forms) to identify metastable states .
Q. What analytical techniques are critical for confirming the identity and purity of this fluorinated benzamide?
- Methodological Answer :
- NMR Spectroscopy : Acquire NMR (δ -110 to -125 ppm for trifluoromethyl groups) and NMR (amide proton ~8.5 ppm) in DMSO- .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] with <2 ppm error.
- Elemental Analysis : Verify C, H, N, F content within ±0.4% of theoretical values.
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in bioactivity data across studies involving fluorinated benzamides?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC determination via nonlinear regression).
- Target Specificity : Conduct competitive binding assays with radiolabeled ligands to confirm interactions with bacterial PPTase enzymes, as seen in structurally related benzamides .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. How can computational methods predict the physicochemical or pharmacological properties of this compound?
- Methodological Answer :
- QSPR Modeling : Apply Quantum Chemistry and Neural Networks (e.g., CC-DPS tools) to estimate logP, solubility, and bioavailability. Validate against experimental data .
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial PPTase enzymes, focusing on fluorine-mediated hydrophobic interactions and hydrogen bonding with active-site residues .
- ADMET Prediction : Employ SwissADME to assess CYP450 metabolism and blood-brain barrier permeability.
Q. What experimental designs are recommended for studying the polymorphism of this compound?
- Methodological Answer :
- Thermal Analysis : Perform DSC to identify melting endotherms corresponding to polymorphic transitions.
- Solvent Screening : Recrystallize from 10+ solvent systems (e.g., acetone, THF, ethyl acetate) to induce different crystal forms.
- Kinetic Stability : Monitor form conversion under accelerated storage conditions (40°C/75% RH) using PXRD .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a Chiralpak IA column and isopropanol/hexane mobile phase.
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective amide bond formation.
- Circular Dichroism : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .
Data Contradiction and Reproducibility
Q. How should discrepancies in enzymatic inhibition assays be analyzed?
- Methodological Answer :
- Buffer Optimization : Test activity in Tris-HCl (pH 7.4) vs. phosphate buffers to rule out pH-dependent effects.
- Positive Controls : Include known inhibitors (e.g., SB-715992-S for kinesin targets) to calibrate assay conditions .
- Statistical Rigor : Apply Grubbs’ test to identify outliers and use hierarchical Bayesian modeling to account for inter-lab variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
